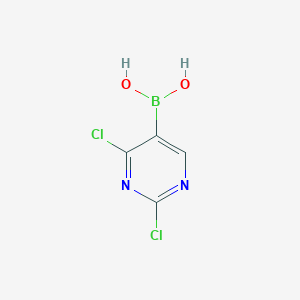

2,4-Dichloropyrimidine-5-boronic acid

CAS No.:

Cat. No.: VC16273784

Molecular Formula: C4H3BCl2N2O2

Molecular Weight: 192.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3BCl2N2O2 |

|---|---|

| Molecular Weight | 192.80 g/mol |

| IUPAC Name | (2,4-dichloropyrimidin-5-yl)boronic acid |

| Standard InChI | InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H |

| Standard InChI Key | CPOWKKAKGTWDJC-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CN=C(N=C1Cl)Cl)(O)O |

Introduction

Structural and Physicochemical Properties

The molecular formula of 2,4-dichloropyrimidine-5-boronic acid is , with a molecular weight of 192.796 g/mol . Key physical properties include a density of and a boiling point of at standard atmospheric pressure . The compound’s flash point, , underscores its stability under typical laboratory conditions .

Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine-5-boronic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.796 g/mol |

| Density | |

| Boiling Point | |

| Flash Point | |

| Vapour Pressure | at |

| LogP | 0.53 |

The compound’s low vapor pressure ( at ) and moderate hydrophilicity (LogP = 0.53) suggest suitability for solution-phase reactions . The boronic acid group enhances solubility in polar aprotic solvents, facilitating its use in Suzuki-Miyaura couplings .

Synthetic Methodologies

Direct Synthesis from Pyrimidine Precursors

A five-step synthesis from [14C]urea has been reported, yielding radiochemically pure [2-14C]2,5-dichloropyrimidine with a specific activity of 226.0 μCi/mg . This route involves condensation of labeled urea with malonaldehyde derivatives, followed by bromination, chlorination, and boronic acid formation . The final step employs palladium-catalyzed borylation to introduce the boronic acid moiety, achieving a 95.8% radiochemical purity .

Boronic Acid Esterification

To improve stability, the boronic acid is often converted to its pinacol ester (CAS 1073354-24-1), a crystalline derivative with the formula and a molecular weight of 274.94 g/mol . This derivative is synthesized via transesterification with pinacol, offering enhanced shelf life and reactivity in anhydrous conditions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures central to drug candidates . For example, its reaction with 4-bromoanisole produces 5-(4-methoxyphenyl)-2,4-dichloropyrimidine, a scaffold for kinase inhibitors . Regioselectivity is influenced by the electron-withdrawing chlorine substituents, which direct coupling to the para position of the boronic acid.

Radiolabeling for Metabolic Studies

[2-14C]2,5-dichloropyrimidine, synthesized via the boronic acid intermediate, is used in hepatocyte transport studies and metabolic profiling . Its high specific activity (33.7 mCi/mmol) allows tracing of drug metabolites at nanomolar concentrations, critical for pharmacokinetic analyses .

Derivatives and Related Compounds

Table 2: Structurally Related Boronic Acids

| Compound | Structure Features | Applications |

|---|---|---|

| 4-Chloro-3-pyridylboronic acid | Chlorine at pyridine position 4 | Synthesis of nicotinic acid derivatives |

| 5-Pyrimidylboronic acid | Boronic acid at pyrimidine position 5 | Cross-coupling intermediates |

| 2,6-Dichloropyridine-3-boronic acid | Dichloro-substituted pyridine | Agrochemical synthesis |

The pinacol ester derivative (CAS 1073354-24-1) is particularly notable for its stability and utility in moisture-sensitive reactions .

Recent Advances and Future Directions

Recent studies focus on optimizing coupling efficiency using micellar catalysis, which reduces palladium loading by 50% while maintaining yields above 85%. Future research may explore enzymatic borylation strategies for greener synthesis and applications in boron neutron capture therapy (BNCT).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume